Bienvenue dans la boutique en ligne BenchChem!

6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Lipophilicity XLogP3 ADME prediction

6-(2-Fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one delivers a unique pharmacophore: ortho-fluorobenzyl at N6, methyl at C4, and N1-phenyl. XLogP3=3.1, zero HBD, MW 334.3—optimized fragment-like probe for kinase hinge-binding, Caco-2 permeability, and co-crystallography. Avoid generic analogs that risk altered target engagement. Bulk quantities available.

Molecular Formula C19H15FN4O
Molecular Weight 334.354
CAS No. 941884-26-0
Cat. No. B2412656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
CAS941884-26-0
Molecular FormulaC19H15FN4O
Molecular Weight334.354
Structural Identifiers
SMILESCC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC=CC=C4F
InChIInChI=1S/C19H15FN4O/c1-13-16-11-21-24(15-8-3-2-4-9-15)18(16)19(25)23(22-13)12-14-7-5-6-10-17(14)20/h2-11H,12H2,1H3
InChIKeyOWMDAJIJDZOMDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2-Fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 941884-26-0): Core Scaffold and Computed Physicochemical Landscape


6-(2-Fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a fully synthetic small molecule built on a pyrazolo[3,4-d]pyridazin-7-one heterocyclic core. This scaffold is recognized in medicinal chemistry for its ability to engage kinase hinge regions via a conserved hydrogen‑bond network [1]. Computed descriptors define the compound as a neutral, moderately lipophilic species (XLogP3 = 3.1) with zero hydrogen‑bond donors and four hydrogen‑bond acceptors [2]. The ortho‑fluorobenzyl substituent at N6 and the N1‑phenyl group are the primary vectors for structural diversification relative to in‑class analogs.

Why 6-(2-Fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one Cannot Be Swapped with Other Pyrazolo[3,4-d]pyridazinones


Pyrazolo[3,4-d]pyridazinones are not a uniform class; subtle changes in substitution pattern profoundly alter kinase selectivity, cellular potency, and ADME properties. Published SAR studies on the FGFR‑targeting sub‑series demonstrate that moving a fluorine atom from the C‑4 to the C‑3 position of the pendant benzofuran ring reduces enzymatic inhibition, while isosteric replacement of the pyridazinone carbonyl eliminates activity entirely [1]. The target compound’s specific substitution—an ortho‑fluorobenzyl group at N6, a methyl at C4, and a phenyl at N1—creates a unique pharmacophoric topology that is absent in the N1‑(4‑fluorophenyl), N6‑(4‑fluorobenzyl), or N6‑(2‑chlorobenzyl) congeners offered alongside it. Without quantitative data confirming that these analogs recapitulate the same target engagement, cellular potency, and ADME profile, generic substitution introduces an unquantified risk of altered performance in any assay or in‑vivo model.

6-(2-Fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one: Comparator‑Based Quantitative Differentiation


Ortho‑Fluorobenzyl Substitution Increases Computed Lipophilicity Relative to the Para Isomer

The ortho‑fluorobenzyl isomer (CAS 941884‑26‑0) returns a computed XLogP3 of 3.1, whereas the para‑fluorobenzyl regioisomer (6‑(4‑fluorobenzyl)-4‑methyl‑1‑phenyl‑1H‑pyrazolo[3,4‑d]pyridazin‑7(6H)‑one) is predicted to have an XLogP3 of 2.9. This difference of +0.2 log units suggests a measurable increase in lipophilicity driven by the ortho‑fluorine position, which can influence membrane permeability and non‑specific protein binding [1][2].

Lipophilicity XLogP3 ADME prediction

Hydrogen‑Bond Acceptor Count Differentiates the Target from the 1‑(2,4‑Dimethylphenyl) Analog

The target compound presents four hydrogen‑bond acceptors (pyridazinone carbonyl, pyrazole N2, and the two nitrogen atoms of the pyridazine ring). The 1‑(2,4‑dimethylphenyl) analog (C21H19FN4O) retains the same acceptor count but introduces an additional methyl group that adds steric bulk without contributing to hydrogen‑bond capacity, potentially altering the binding kinetics at kinase hinge regions [1][2].

Hydrogen bonding eADME Pharmacophore

Rotatable Bond Count and Conformational Entropy: Target vs. 6‑(2‑Chlorobenzyl) Analog

The target compound contains three rotatable bonds (N6‑CH2‑benzyl, N1‑phenyl, and C4‑methyl). Replacement of the ortho‑fluorine with a chlorine atom (6‑(2‑chlorobenzyl) analog) does not alter the rotatable bond count, but the larger van der Waals radius of chlorine (175 pm vs. fluorine 147 pm) may reduce the conformational freedom of the benzyl side chain and affect the entropic cost of binding [1][2].

Conformational flexibility Rotatable bonds Entropic penalty

Optimal Use Cases for 6-(2-Fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one Based on Evidence


Kinase Selectivity Profiling in a Pyrazolo[3,4-d]pyridazinone SAR Campaign

When building a structure–activity relationship matrix around the pyrazolo[3,4-d]pyridazinone hinge‑binding motif, the ortho‑fluorobenzyl, N1‑phenyl, and C4‑methyl substitution pattern serves as a compact, lipophilic reference point. Its computed XLogP3 of 3.1 and absence of hydrogen‑bond donors make it suitable for profiling against a panel of tyrosine kinases to establish baseline selectivity before introducing additional polar functionality [1].

Cell‑Based Permeability Screening of Positional Fluorobenzyl Isomers

The +0.2 log unit increase in lipophilicity relative to the para‑fluorobenzyl isomer suggests the ortho isomer may exhibit superior passive membrane permeability. This compound can be used as a probe to experimentally validate the impact of fluorine positional isomerism on cellular uptake in Caco‑2 or PAMPA assays, providing a quantitative benchmark for analogue design [1][2].

Crystallographic Fragment‑Based Lead Discovery

The compact N1‑phenyl group and the absence of a large benzofuran substituent (present in many published FGFR inhibitors) reduce the molecular weight to 334.3 g/mol, placing the compound within the fragment‑like space. It can be soaked into crystals of kinases such as FGFR1 (e.g., PDB 6ITJ) or BTK to obtain high‑resolution co‑structures, elucidating the binding mode of the minimal pharmacophore and guiding fragment growth [3].

Quote Request

Request a Quote for 6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.